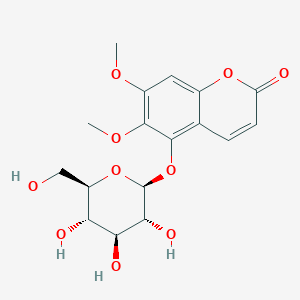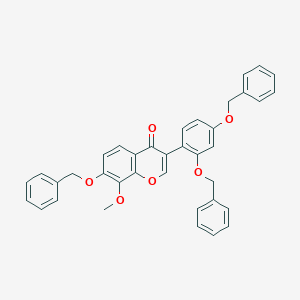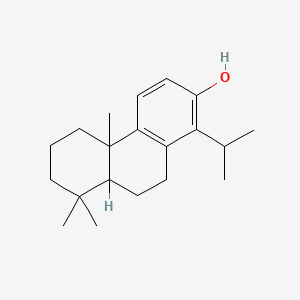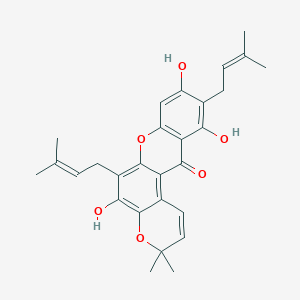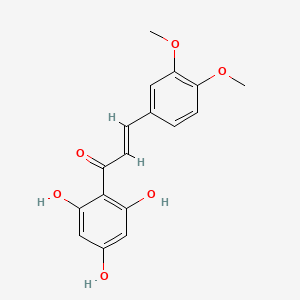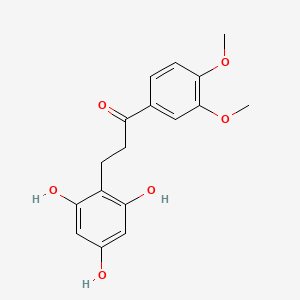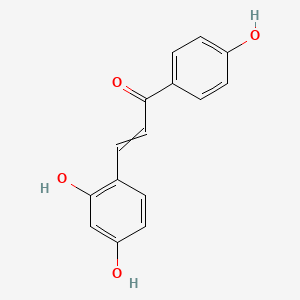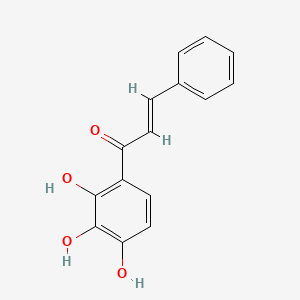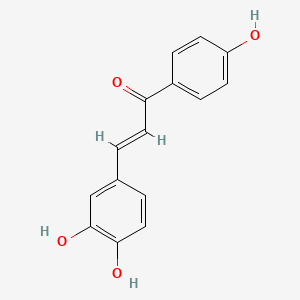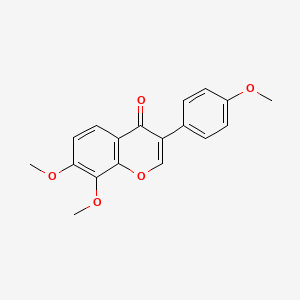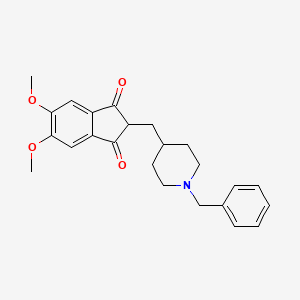
Donepezil Impurity 3
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Donepezil and its derivatives, including Donepezil Impurity 3, has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular structure of Donepezil Impurity 3 includes a benzylpiperidin-4-ylmethyl group and a 5,6-dimethoxy-1H-indene-1,3 (2H)-dione group . The InChI representation of the molecule isInChI=1S/C11H10O4/c1-14-10-3-6-7 (4-11 (10)15-2)9 (13)5-8 (6)12/h3-4H,5H2,1-2H3 . Chemical Reactions Analysis
Donepezil, the parent compound of Donepezil Impurity 3, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The study revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .Wissenschaftliche Forschungsanwendungen
Identification and Characterization of Donepezil Impurities
Impurities in Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, are crucial for understanding its pharmacological profile. A study identified and characterized five unknown impurities in Donepezil, including Donepezil Impurity 3, by high performance liquid chromatography (HPLC). The structural elucidation of these impurities contributes to the understanding of Donepezil's synthesis and stability (Reddy et al., 2004).
Novel Impurity Identification in Donepezil Hydrochloride
Another significant aspect of Donepezil research involves identifying new impurities during its manufacturing process. A study achieved this by isolating a new impurity during the development of Donepezil hydrochloride at lab scale. Comprehensive spectral analysis led to the identification of this impurity, further enhancing the understanding of Donepezil's chemical nature (Jagadeesh et al., 2015).
Methodology for Determining Related Substances in Donepezil
The determination of related substances in Donepezil is critical for ensuring its quality and efficacy. Studies have developed methods using RP-HPLC for this purpose, focusing on identifying and quantifying various impurities, including Donepezil Impurity 3, in Donepezil hydrochloride preparations (Xiao-ju, 2015), (Zhao Zh, 2014).
Donepezil Hydrochloride Standardization
Standardizing Donepezil hydrochloride is vital for its therapeutic use. A study provided a comprehensive definition of Donepezil Hydrochloride, including the identification of organic impurities and the establishment of criteria for their resolution, providing a benchmark for its pharmaceutical formulation (Donepezil Hydrochloride, 2020).
Analytical Method Development for Donepezil Hydrochloride
Developing analytical methods to assess Donepezil hydrochloride and its impurities is another area of research. A novel RP-UPLC method was developed for analyzing Donepezil hydrochloride, considering both impurities and degradation products, which is crucial for quality control and stability assessment in pharmaceutical manufacturing (Mahalingam et al., 2017).
Implication of Donepezil Impurities in Therapeutic Use
Understanding the implications of Donepezil impurities in its therapeutic use is essential. A study investigated the neuroprotective effects of Donepezil in Alzheimer’s disease, focusing on the drug’s interaction with impurities and its impact on cognitive functions, which has significant implications for treatment strategies (Zhou et al., 2018).
Safety And Hazards
While specific safety and hazards information for Donepezil Impurity 3 is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The synthesis and modification of drugs like Donepezil, including its impurities like Donepezil Impurity 3, are of paramount importance given the projections of increased Alzheimer’s disease cases . The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids . This information can guide the development of efficient compounds for neurodegenerative disorder management .
Eigenschaften
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVPGIZPNHDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil Impurity 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



